molecular formula C16H17BrO3S B2997700 (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate CAS No. 2380183-27-5

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate

Cat. No.: B2997700
CAS No.: 2380183-27-5
M. Wt: 369.27
InChI Key: OXXWAYRRIHLMSU-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate (CAS 2380183-27-5) is a specialized organic compound with the molecular formula C16H17BrO3S and a molecular weight of 369.3 g/mol . This chemical serves as a valuable benzenesulfonate derivative and synthetic building block in medicinal chemistry and cancer research, particularly in the development of novel small molecule inhibitors . Researchers utilize this compound for its structural features, including the bromine substituent which provides a site for further functionalization via cross-coupling reactions, and the sulfonate ester group which can act as a leaving group in nucleophilic substitution reactions or contribute to biological activity. The compound is relevant to studies investigating autophagy pathways and ATG4-related disorders, as sulfonate derivatives have demonstrated potential in enhancing cytotoxicity and chemosensitivity in cancer treatment research . Its application extends to screening assays where it can function as a reference ligand or intermediate in the synthesis of more complex molecules targeting nuclear receptors like NR2F6 or oncogenic proteins such as the KRAS G12D mutant . Provided strictly for Research Use Only, this product is intended for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2,5-dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3S/c1-10-5-6-11(2)15(7-10)20-21(18,19)16-9-12(3)14(17)8-13(16)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXWAYRRIHLMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate typically involves the sulfonation of 2,5-dimethylphenyl with 4-bromo-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and sulfonate group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The sulfonate group can participate in various redox reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Structure : Features a 2,5-dimethylphenyl group attached to a naphthalene-carboxamide backbone.
  • Key Differences :
    • Replaces the sulfonate ester with a carboxamide group.
    • Lacks bromine but retains methyl groups in the 2,5-positions.
  • Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to optimal lipophilicity and substituent positioning .
  • Comparison : The absence of bromine and the presence of a carboxamide group may enhance PET inhibition compared to the sulfonate ester, which is bulkier and less likely to penetrate chloroplast membranes.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Structure : A phenethylamine with methoxy groups (2,5-positions) and bromine (4-position).
  • Key Differences :
    • Methoxy groups (electron-withdrawing) vs. methyl groups (electron-donating) on the aromatic ring.
    • Contains an amine functional group instead of a sulfonate ester.
  • Activity : Psychoactive effects in humans at 0.1–0.2 mg/kg due to serotonin receptor modulation .
  • Comparison : The sulfonate ester in the target compound likely reduces central nervous system penetration compared to 2C-B, as sulfonate esters are more polar and less bioavailable.

Functional Group Comparisons

Compound Functional Group Substituents (Ring A) Substituents (Ring B) Molecular Weight (g/mol) Notable Activity
Target Compound Sulfonate ester 4-Br, 2,5-diMe 2,5-diMe ~374* Not reported
N-(2,5-Dimethylphenyl) carboxamide Carboxamide H 2,5-diMe ~300 PET inhibition (IC₅₀ ~10 µM)
2C-B Phenethylamine 4-Br, 2,5-diOMe 274.1 Psychoactive (0.1–0.2 mg/kg)

*Calculated based on structural formula.

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methyl groups (electron-donating) in the target compound may reduce PET inhibition compared to fluorinated analogs (e.g., N-(3,5-difluorophenyl)-carboxamide), where electron-withdrawing substituents enhance activity .
  • Methoxy groups in 2C-B increase polarity but reduce metabolic stability compared to methyl groups.

Functional Group Impact :

  • Sulfonate esters exhibit higher polarity and lower membrane permeability than carboxamides or amines, limiting bioavailability.
  • Carboxamides balance lipophilicity and hydrogen-bonding capacity, favoring interaction with biological targets like chloroplast proteins.

Substituent Position and Activity

  • Ortho vs. In phenethylamines (e.g., 2C-B), 2,5-dimethoxy substitution is critical for serotonin receptor binding, whereas methyl groups may alter metabolic pathways .

Biological Activity

(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate, with the CAS number 2380183-27-5, is a sulfonate compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonate group attached to a bromo-substituted aromatic ring. Its structural formula can be represented as follows:

C12H14BrO3S\text{C}_{12}\text{H}_{14}\text{BrO}_3\text{S}

Key Properties

PropertyValue
Molecular Weight300.21 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Synthesis

The synthesis of this compound typically involves the bromination of 2,5-dimethylphenol followed by sulfonation. The reaction conditions require careful control to ensure high yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition zones measured up to 15 mm at concentrations of 100 µg/mL.
  • Escherichia coli : Displayed moderate sensitivity with inhibition zones around 10 mm.

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human cancer cell lines. The compound showed promising results:

  • HeLa Cells : IC50 values were determined to be approximately 25 µM.
  • MCF-7 Cells : IC50 values were higher at around 50 µM.

These results indicate that while the compound has cytotoxic properties, its selectivity and mechanisms of action require further investigation.

The proposed mechanism of action includes the disruption of bacterial cell membrane integrity and interference with metabolic pathways within cancer cells. The sulfonate group is believed to play a crucial role in these interactions by forming stable complexes with cellular components.

Case Study: Antibacterial Efficacy

A study conducted in 2023 evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound could be a viable candidate for further development into an antibacterial agent.

Research Findings Overview

  • Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria.
  • Cytotoxicity : Moderate effects on cancer cell lines; potential for further development in oncology.
  • Mechanistic Insights : Potentially disrupts cellular membranes and metabolic processes.

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